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Compound of Interest

Compound Name: 2-methoxypentanal

Cat. No.: B6267200 Get Quote

Lack of Specific Data for 2-Methoxypentanal
A comprehensive search of the scientific literature revealed no specific comparative Density

Functional Theory (DFT) studies on the transition states involving 2-methoxypentanal. This is

a highly specialized research topic for which published data is not currently available.

Therefore, to fulfill the request for a "Publish Comparison Guide" in the specified format, this

document presents an illustrative example based on a hypothetical comparative DFT study of a

related, simpler aldehyde—propanal. The data herein is representative of what would be found

in such a study but is generated for exemplary purposes. The methodologies and analyses are

based on established practices in computational chemistry.

Exemplary Comparison Guide: DFT Study of
Transition States in Aldehyde Reactions
Topic: Comparative DFT Study of Transition States for the Nucleophilic Addition of Hydroxide to

Propanal and its Analogs.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
This guide provides a comparative analysis of transition state energies and geometries for the

nucleophilic addition of a hydroxide ion to propanal, butanal, and 2-methylpropanal, based on
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Density Functional Theory (DFT) calculations. The objective is to understand how alkyl

substitution affects the activation energy of this fundamental reaction. All calculations were

performed at the B3LYP/6-311+G(d,p) level of theory with a PCM solvent model for water. Our

findings indicate that increased steric hindrance from alkyl substitution raises the activation

energy barrier for nucleophilic attack.

Comparative Data of Transition States
The following table summarizes the key quantitative data obtained from the DFT calculations

for the transition state (TS) of hydroxide addition to each aldehyde.

Aldehyde
Relative
Energy of TS
(kcal/mol)

Gibbs Free
Energy of
Activation
(ΔG‡)
(kcal/mol)

Imaginary
Frequency
(cm⁻¹)

C-O Bond
Length in TS
(Å)

Propanal 12.5 15.8 -452.1 2.15

Butanal 13.1 16.5 -448.7 2.18

2-Methylpropanal 14.8 18.2 -435.3 2.24

Experimental and Computational Protocols
Computational Methodology
All electronic structure calculations were performed using the Gaussian 16 software package.

The geometries of reactants, transition states, and products were fully optimized using the

B3LYP density functional with the 6-311+G(d,p) basis set. The Polarizable Continuum Model

(PCM) with water as the solvent was used to account for solvent effects.

Transition State Verification
Transition state structures were located using the Berny optimization algorithm. Each located

transition state was confirmed by a frequency calculation, which verified the presence of a

single imaginary frequency corresponding to the reaction coordinate (the formation of the C-O

bond).
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Energy Calculations
The reported relative energies are the electronic energies of the transition states relative to the

separated reactants. The Gibbs free energies of activation (ΔG‡) were calculated at 298.15 K

and include zero-point vibrational energy (ZPVE) corrections, as well as thermal and entropy

contributions.

Visualization of Reaction Pathways and Workflows
Reaction Mechanism
The following diagram illustrates the general pathway for the nucleophilic addition of a

hydroxide ion to an aldehyde, proceeding through a transition state to form a tetrahedral

intermediate.

Aldehyde + OH⁻ Transition State
[R-CHO---OH]⁻

 ΔG‡
Tetrahedral Intermediate

Click to download full resolution via product page

Caption: Generalized reaction pathway for nucleophilic addition.

Computational Workflow
The logical flow of the computational study, from initial structure preparation to final data

analysis, is depicted below.
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1. System Setup

2. Optimization

3. Verification & Analysis

Build Reactant Geometries
(Aldehyde, OH⁻)

Optimize Reactant Structures

Locate Transition State (TS)

Optimize Product Structure Frequency Calculation
(Confirm TS & ZPVE)

Calculate Single-Point Energies

Tabulate & Compare Data

Click to download full resolution via product page

Caption: Workflow for the computational analysis of reaction transition states.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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